BENGH@ Methodological & Application

Check Availability & Pricing

Application Note: 4-Nitrophenyl (thiazol-5-
ylmethyl) carbonate in Peptidomimetic
Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

4-Nitrophenyl (thiazol-5-yImethyl)
Compound Name:
carbonate

Cat. No.: B023342

Topic: Application of 4-Nitrophenyl (thiazol-5-ylmethyl) carbonate in the Synthesis of
Peptidomimetics.

Audience: Researchers, scientists, and drug development professionals.
Introduction

4-Nitrophenyl (thiazol-5-ylmethyl) carbonate is a chemical reagent primarily utilized as a key
intermediate in the synthesis of complex pharmaceutical compounds rather than as a
conventional protecting group in general peptide synthesis. Its most notable application is in
the manufacture of Ritonavir, an antiretroviral peptidomimetic drug used in the treatment of
HIV/AIDS. In this context, the reagent serves to introduce the thiazol-5-ylmethoxycarbonyl
group to an amine, forming a stable carbamate linkage that is an integral part of the final drug
structure. This application note details the specific use of 4-Nitrophenyl (thiazol-5-yImethyl)
carbonate in the synthesis of a Ritonavir intermediate, providing experimental protocols and
relevant data.

Chemical Properties
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Property Value

CAS Number 144163-97-3
Molecular Formula C11HsN205S
Molecular Weight 280.26 g/mol
Appearance Pale-Yellow Solid

Carbonic acid, 4-nitrophenyl 5-thiazolylmethyl
Synonyms ester; (4-Nitrophenyl) thiazol-5-ylmethyl

carbonate

Application in Ritonavir Synthesis

The core application of 4-Nitrophenyl (thiazol-5-ylmethyl) carbonate is the introduction of a
thiazol-5-ylmethoxycarbonyl moiety onto the primary amine of a complex synthetic
intermediate. This reaction is a crucial step in the convergent synthesis of Ritonavir. The 4-
nitrophenyl group serves as an effective leaving group, facilitating the nucleophilic attack by the
amine to form the desired carbamate.

Reaction Scheme

The general reaction involves the condensation of an amino-functionalized intermediate with 4-
Nitrophenyl (thiazol-5-yImethyl) carbonate to yield the N-protected product, which is a

precursor to Ritonavir.
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Caption: General reaction scheme for the formation of a Ritonavir precursor.

Experimental Protocols

The following protocols are derived from patent literature describing the synthesis of Ritonavir
and its intermediates.

Protocol 1: Synthesis of a Ritonavir Intermediate

This protocol describes the reaction of an advanced intermediate with 4-Nitrophenyl (thiazol-
5-ylmethyl) carbonate.

Materials:

o Intermediate llI: (2S, 3S, 5S)-5-amino-3-hydroxy-1,6-diphenylhexane-2-yl)carbamate
derivative

e 4-Nitrophenyl (thiazol-5-yImethyl) carbonate
o Ethyl acetate
o Saturated sodium bicarbonate solution

¢ Normal heptane
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Procedure:

o Charge a reaction vessel with Intermediate 11l (1.0 eq), 4-Nitrophenyl (thiazol-5-ylmethyl)
carbonate (1.05 eq), and ethyl acetate.

e Heat the reaction mixture to 50-60°C and maintain for 8-14 hours.
e Monitor the reaction to completion using a suitable chromatographic method (e.g., HPLC).

o Upon completion, add saturated sodium bicarbonate solution to the reaction mixture and stir
for 1 hour.

« Filter the mixture to remove any solid byproducts.

» Wash the filtrate with saturated sodium bicarbonate solution, followed by water and saturated
brine.

o Separate the organic layer and concentrate it under reduced pressure to dryness.
o Dissolve the resulting residue in a minimal amount of hot ethyl acetate.

 Induce crystallization by the dropwise addition of normal heptane.

e Cool the mixture to 10-20°C and stir for 2 hours to facilitate crystallization.

« Filter the crystalline product, wash with cold heptane, and dry under vacuum.

Quantitative Data

The following table summarizes representative yields from the synthesis of a Ritonavir
intermediate using 4-Nitrophenyl (thiazol-5-ylmethyl) carbonate as described in the patent
literature.[1]
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Reactant . .
Reagent Reaction Temperat . Purity
(Intermed ) Solvent . Yield (%)
) Equiv. Time (h) ure (°C) (HPLC)
iate 111)
Ethyl
0.082 mol 1.05 8 50-60 85.29 >99.5%
Acetate

Logical Workflow for Synthesis and Purification

The following diagram illustrates the workflow from the coupling reaction to the isolation of the

purified product.
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Caption: Workflow for the synthesis and purification of the Ritonavir intermediate.
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Conclusion

4-Nitrophenyl (thiazol-5-ylmethyl) carbonate is a specialized reagent with a critical, albeit
specific, application in the synthesis of the peptidomimetic drug Ritonavir. It is highly effective
for introducing the thiazol-5-yImethoxycarbonyl group to amine functionalities in complex
organic synthesis. The protocols outlined provide a basis for its use in this context,
demonstrating a high-yielding and pure product. For researchers in drug development,
particularly in the field of antiretrovirals, understanding the application of this reagent is
valuable for process optimization and the synthesis of related analogues. However, it is not
established as a general-purpose protecting group for routine peptide synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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